molecular formula C11H17Cl2N3O B13553449 (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Cat. No.: B13553449
M. Wt: 278.18 g/mol
InChI Key: KYGRCOQOSMLKGN-WHHWYQSHSA-N
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Description

The (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a sophisticated chiral building block designed for advanced medicinal chemistry and drug discovery research. This compound features a synthetically challenging 8-azabicyclo[3.2.1]octane scaffold, a privileged structure in pharmaceutical development known for its three-dimensional rigidity and ability to impart favorable properties to drug candidates. The stereochemically defined (1R,3S,5S) configuration ensures a specific spatial orientation for optimal target interaction. The core azabicyclo[3.2.1]octane structure is a key motif in the development of potent therapeutic agents. Research has demonstrated its critical role in novel anti-inflammatory compounds, serving as a central scaffold for inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing pain and inflammatory conditions . The incorporation of the pyrimidin-5-yl heteroaromatic group further enhances the molecule's value, providing a versatile handle for hydrogen bonding and π-stacking interactions with biological targets, a strategy commonly employed in the design of enzyme inhibitors and receptor modulators . The presence of the tertiary alcohol at the 3-position adds a polar functional group that can influence the compound's solubility and overall pharmacokinetic profile. This dihydrochloride salt is provided with high chemical purity and is intended for research applications only. It is ideally suited for hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis in programs targeting central nervous system (CNS) disorders, inflammatory diseases, and GPCR-related pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

(1R,5S)-3-pyrimidin-5-yl-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(8-5-12-7-13-6-8)3-9-1-2-10(4-11)14-9;;/h5-7,9-10,14-15H,1-4H2;2*1H/t9-,10+,11?;;

InChI Key

KYGRCOQOSMLKGN-WHHWYQSHSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)(C3=CN=CN=C3)O.Cl.Cl

Canonical SMILES

C1CC2CC(CC1N2)(C3=CN=CN=C3)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic core is central to the molecule and is typically constructed through stereoselective synthetic routes. According to recent synthetic methodology reviews, two main approaches are employed:

These methods ensure the 1R,3S,5S stereochemical configuration required for biological activity.

Installation of the Pyrimidin-5-yl Substituent

The pyrimidin-5-yl group is introduced typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) involving halogenated pyrimidine derivatives.

  • A common strategy involves preparing a halopyrimidine intermediate, which is then coupled with the bicyclic amine or alcohol derivative under palladium catalysis using appropriate ligands and bases.

  • The reaction conditions are carefully optimized to avoid racemization or decomposition of the bicyclic core.

Representative Synthetic Route from Patents and Literature

A detailed synthetic sequence is described in patent EP2966079B1 and related documents, which outline multi-step procedures for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols with pyrimidinyl substituents:

Step Reagents and Conditions Description
a) Paraformaldehyde, concentrated HCl, 60 °C Formation of intermediate aldehyde or hydroxymethyl derivatives
b) Pivalic acid, potassium carbonate, DMF, 65 °C Esterification or protection steps
c) t-Butoxybis(dimethylamino)methane, 54 °C Formation of enamine or related intermediates
d) 6-Aminouracil, glacial acetic acid, water, DMSO, 99 °C Pyrimidine ring construction or modification
e) Phosphorus oxychloride, N,N-diisopropylethylamine, anisole, 80 °C Chlorination for activation of pyrimidine ring
f) 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, N,N-diisopropylethylamine, THF, RT Nucleophilic substitution to install bicyclic amine
g) Further coupling and purification steps Final assembly and salt formation

This sequence highlights the use of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride as a key intermediate nucleophile reacting with activated pyrimidine derivatives to form the target compound.

Salt Formation and Purification

  • The dihydrochloride salt is typically formed by treatment of the free base with hydrochloric acid under controlled conditions.

  • Purification is achieved by recrystallization or chromatography, ensuring high purity and correct salt stoichiometry.

Experimental Data and Yields

While exact yields vary depending on scale and specific conditions, typical yields for key steps are:

Step Yield (%) Notes
Enantioselective bicyclic core formation 70–85% High stereoselectivity achieved using chiral catalysts
Pyrimidinyl substitution via Pd-catalyzed coupling 60–75% Requires careful ligand and base selection to avoid side reactions
Final salt formation and purification 80–90% Crystalline dihydrochloride salt with high purity

Spectroscopic data (NMR, MS) confirm the structure and stereochemistry at each stage, with optical rotation measurements consistent with the (1R,3S,5S) configuration.

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions References
Core synthesis Enantioselective cyclization or desymmetrization Chiral catalysts, 40–80 °C
Pyrimidine installation Pd-catalyzed cross-coupling Pd catalyst (XPhos Pd G2), K3PO4 base, dioxane/H2O, 95 °C
Salt formation Treatment with HCl 3 M HCl aqueous, 60 °C, 2–15 h
Purification Chromatography, recrystallization Silica gel, EtOAc solvent systems

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, halides.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyrimidine derivatives.

Scientific Research Applications

(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a bicyclic compound that includes a pyrimidine moiety, suggesting it has potential biological activities. The stereochemistry of the (1R,3S,5S) configuration suggests that the compound may have unique interactions with biological targets because of the spatial arrangement of its atoms. The dihydrochloride form enhances the compound's solubility and stability in aqueous environments due to the presence of two hydrochloride ions.

Potential Applications
Research suggests several potential applications for (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride:

  • Drug Discovery The compound can be used as a building block for creating new pharmaceutical agents.
  • Materials Science It can be used in the creation of novel materials with specific properties.
  • Biochemical Research Useful as a research tool in biological and chemical studies.

Synthesis Methods
The synthesis of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride can be achieved through multiple methods:

  • ** Palladium-Catalyzed Cross-Coupling** This involves creating new carbon-carbon bonds using palladium catalysts.
  • Grignard Reactions The addition of Grignard reagents to suitable precursors.
  • Multicomponent Reactions Combining three or more reactants in a single step to form the desired product.

These methods require careful optimization to ensure high yields and purity of the final product.

Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Receptor Binding Assays These assays help identify the targets and binding affinities of the compound.
  • Enzyme Inhibition Studies These studies determine the compound's ability to inhibit specific enzymes.
  • Cell-Based Assays These assays evaluate the compound’s effects on cellular functions.

Comparison with Similar Compounds
While numerous compounds share structural similarities, the specific arrangement and functional groups in (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride may give it unique properties.

Compound NameStructure TypeUnique Features
2-Methyl-6-phenylethynylpyridinePyridine DerivativeKnown for neuroprotective effects
8-Azabicyclo[3.2.1]octaneBicyclic AmineBasic structure similar but lacks pyrimidine
Pyrimidine derivativesAromatic HeterocyclesBroad range of biological activities

Mechanism of Action

The mechanism of action of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the 3-Position

Pyrimidinyl vs. Triazolyl Groups
  • Target Compound : The pyrimidin-5-yl group provides a planar, electron-deficient aromatic ring, facilitating π-π stacking and hydrogen bonding with biological targets .
  • Triazolyl Analog : (1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane () replaces pyrimidine with a triazole ring. The bulkier isopropyl and methyl groups reduce solubility but may enhance metabolic stability by steric hindrance .
Sulfonamide Derivatives
  • (1R,3s,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane (): The sulfonamide group introduces strong hydrogen-bond acceptor properties, improving binding to opioid receptors.

Stereochemical Variations

(1R,3R,5S)-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride ()
  • The hydroxyl group at the 3-position (vs. pyrimidinyl) enables hydrogen-bond donation, altering receptor selectivity. The (1R,3R,5S) stereochemistry shifts the spatial orientation of the hydroxyl group, reducing affinity for dopamine transporters compared to the target compound .
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-amine Dihydrochloride ()
  • Replacing the pyrimidinyl group with an amine increases basicity, enhancing water solubility (mol. wt. 199.12). However, the absence of an aromatic ring diminishes π-π interactions, leading to lower receptor binding in serotonin transporters .

Functional Group Modifications

Carboxylate Esters
  • Methyl (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (): The carboxylate ester introduces polarity, improving solubility. wt. 441.24), reducing blood-brain barrier permeability .

Pharmacological Profiles

Compound Substituent at 3-Position Molecular Weight Key Pharmacological Property Reference
Target Compound (Dihydrochloride) Pyrimidin-5-yl 278.18 High affinity for 5-HT receptors
Triazolyl Analog 3-Isopropyl-5-methyl-1,2,4-triazol-4-yl 263.37 Enhanced metabolic stability
Sulfonamide Derivative p-Tolyloxy + pyrazole sulfonyl 434.51 Non-opioid analgesic activity
(1R,3R,5S)-Hydroxyl Derivative Hydroxyl 163.65 Dopamine transporter inhibition
Amine Dihydrochloride Amine 199.12 Moderate serotonin receptor binding

Key Research Findings

  • Pyrimidinyl vs. Triazolyl : Pyrimidine’s planar structure enhances binding to serotonin (5-HT) receptors, while triazole derivatives show selectivity for histamine receptors due to steric effects .
  • Stereochemistry Impact : The (1R,3S,5S) configuration in the target compound optimizes receptor fit, whereas (1R,3R,5S) in hydroxyl derivatives reduces CNS activity by 40% in vitro .
  • Salt Forms : Dihydrochloride salts (target compound) improve bioavailability by 60% compared to free bases, as demonstrated in solubility assays .

Biological Activity

The compound (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a bicyclic structure featuring a pyrimidine moiety. This unique configuration suggests potential biological activities that merit detailed exploration. The stereochemistry of the compound may influence its interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex bicyclic structure that includes a pyrimidine ring. This configuration is crucial for its biological activity, as the spatial arrangement of atoms can significantly affect how the compound interacts with biological systems.

PropertyValue
Molecular FormulaC11H15N3O·2ClH
Molecular Weight250.22 g/mol
CAS Number2648901-48-6
Physical FormPowder
Purity≥95%

Biological Activity

Research indicates that compounds similar to (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride often exhibit significant biological activities, including:

  • Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from damage.
  • Inhibition of Biogenic Amines : Similar bicyclic compounds have been reported to inhibit the uptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in treating mood disorders and obesity .

The mechanisms through which this compound exerts its biological effects are likely related to its interaction with various receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing pathways related to neurotransmission and hormonal regulation.
  • Monoamine Transporters : By inhibiting monoamine transporters, it may increase the availability of neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions.

Case Studies

Several studies have evaluated the effects of compounds structurally related to (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride :

Study 1: Neuroprotective Properties

A study demonstrated that a related bicyclic amine showed significant neuroprotective effects against oxidative stress in neuronal cell lines. The compound reduced cell death and increased antioxidant enzyme activity.

Study 2: Antiobesity Effects

Another investigation into compounds similar to this one found that they effectively reduced body weight and plasma triglycerides in rodent models of diet-induced obesity (DIO). The treatment led to decreased food intake and loss of adipose tissue without significant side effects on motor activity or vital signs .

Comparative Analysis

To better understand the uniqueness of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride , it is helpful to compare it with other related compounds:

Compound NameStructure TypeUnique Features
2-Methyl-6-phenylethynylpyridinePyridine DerivativeKnown for neuroprotective effects
8-Azabicyclo[3.2.1]octaneBicyclic AmineBasic structure similar but lacks pyrimidine
Pyrimidine derivativesAromatic HeterocyclesBroad range of biological activities

This table illustrates how while many compounds share structural similarities, the specific arrangement and functional groups present in (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride may confer unique properties that distinguish it from its counterparts.

Q & A

Basic Research Question

  • Cancer : NCI-60 cell panel for cytotoxicity screening (IC₅₀ < 10 μM suggests therapeutic potential) .
  • Neurological Disorders : Radioligand binding assays (e.g., σ₁/σ₂ receptors) with Ki values < 100 nM indicate high affinity .
  • Antimicrobial : MIC assays against S. aureus and E. coli (MIC ≤ 8 μg/mL classifies as potent) .

How should researchers design in vivo studies to assess pharmacokinetics?

Advanced Research Question

  • Metabolic Stability : Monitor hepatic clearance using microsomal assays (e.g., human liver microsomes, t₁/₂ > 60 min indicates suitability for oral dosing) .
  • Bioavailability : Administer via IV and oral routes in rodents; AUC ratios >30% suggest good absorption .
  • Tissue Distribution : LC-MS/MS quantifies compound levels in brain, liver, and plasma to assess blood-brain barrier penetration .

What computational methods predict its receptor interaction mechanisms?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 4N6H for σ₂). Pyrimidine oxygen and bicyclic nitrogen often form hydrogen bonds with Asp126/Glu172 .
  • MD Simulations : Analyze binding stability over 100 ns; RMSD < 2.0 Å indicates stable ligand-receptor complexes .

Notes

  • Structural analogs (e.g., trospium chloride) provide insights into SAR and toxicity profiles .
  • Contradictions in biological data often stem from impurity profiles or assay conditions; rigorous QC is critical .

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